molecular formula C12H14N2O3 B1330132 1-(4-Nitrobenzoyl)piperidine CAS No. 20857-92-5

1-(4-Nitrobenzoyl)piperidine

Cat. No. B1330132
CAS RN: 20857-92-5
M. Wt: 234.25 g/mol
InChI Key: CAKBAYWOHIUVHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidine derivatives with other chemical entities. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved by reacting [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride, using triethylamine as the base . This method could potentially be adapted for the synthesis of "1-(4-Nitrobenzoyl)piperidine" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by spectroscopic techniques and X-ray crystallography. For example, the compound mentioned in paper crystallizes in the monoclinic crystal class and exhibits a chair conformation of the piperidine ring. The geometry around the sulfur atom is described as a distorted tetrahedron . Similarly, the piperazine ring in the compound from paper adopts a slightly distorted chair conformation, and the nitro group is almost coplanar with the benzene ring . These findings suggest that "1-(4-Nitrobenzoyl)piperidine" would also likely exhibit a chair conformation for the piperidine ring and planarity between the nitro group and the benzene ring.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives is highlighted in paper , where 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . This suggests that "1-(4-Nitrobenzoyl)piperidine" may also participate in similar nucleophilic substitution reactions, given the presence of a nitro group that can influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. The presence of hydrogen bonds, both inter- and intra-molecular, can significantly influence the stability and solubility of the molecules. For instance, the compound in paper is stabilized by C—H…O and C—H…N hydrogen bonds . The nitro group and the piperidine ring's conformation are likely to affect the boiling point, melting point, and solubility of "1-(4-Nitrobenzoyl)piperidine". Additionally, the presence of the nitro group could make the compound susceptible to reduction reactions, potentially leading to the formation of aniline derivatives.

Scientific Research Applications

Reversible Fluorescence Probe

A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA), which incorporated a 7-nitrobenzoxadiazole fluorophore. This probe displayed sensitive and selective On-Off-On fluorescent responses and was applied to monitor ClO(-)/AA redox cycles in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).

Photoprotective Effect in Polymers

Damiani, Castagna, and Greci (2002) examined the photoprotective effect of derivatives of tetramethylpiperidines in polymers, specifically their ability to inhibit UVA-mediated lipid and protein oxidation. Their study highlighted the potential use of nitroxide compounds as topical antioxidants (Damiani, Castagna, & Greci, 2002).

Hydrogen Bonding in Proton-Transfer Compounds

Smith and Wermuth (2010) investigated the hydrogen bonding in anhydrous proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids. Their research provided insights into molecular assembly and the efficacy of the cyclic R(2)(2)(8) amide-amide hydrogen-bonding homodimer motif (Smith & Wermuth, 2010).

Reactivity of Nitroxides with Nitrogen Dioxide

Goldstein, Samuni, and Russo (2003) studied the reactions of piperidine nitroxides with nitrogen dioxide, revealing insights into the protective effect of nitroxides against reactive nitrogen-derived species, while also highlighting potential oxidative risks (Goldstein, Samuni, & Russo, 2003).

Biostability in Skin

Fuchs, Freisleben, Podda, Zimmer, Milbradt, and Packer (1993) analyzed the biostability of various nitroxide radicals, including piperidine types, in skin, providing valuable information for dermatologic research and the study of biophysical properties of skin lipids and membranes (Fuchs et al., 1993).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

(4-nitrophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKBAYWOHIUVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279973
Record name 1-(4-nitrobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzoyl)piperidine

CAS RN

20857-92-5
Record name 1-(p-Nitrobenzoyl)piperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A room temperature solution of 5.04 gms. 4-nitro-benzoic acid in tetrahydrofuran (10 mL) is treated with 5.14 gms. 1′,1′-carbonyl-diimidizole and immediately immersed in an ice bath. The reaction mixture is stirred in the ice bath for 30 minutes, then it is allowed to warm to room temperature. Once at room temperature the reaction mixture is treated with 3 mL piperidine. The reaction mixture is allowed to stir at room temperature ovenight. The reaction is then made basic with the addition of saturated aqueous sodium bicarbonate solution, and the resulting mixture is extracted with ethyl acetate. The organics are separated, dried over anhydrous sodium sulfate, and subsequently evaporated to dryness in vacuo. The crude product residue is then chromatographed by flash silica gel chromatography using 50% ethyl acetate in hexanes as the eluant. Following evaporation of solvent, 1-(4-nitrobenzoyl)piperidine is isolated as a white solid in the amount of 5.87 gms.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Hayashi, E Kujime, H Katayama, S Sano… - Chemical and …, 2009 - jstage.jst.go.jp
The effective formation of 1-azabicyclo [3.1. 0] hexane (5) by treatment of 2-(bromomethyl) pyrrolidine hydrobromide (4) with n-BuLi was established, with the reaction occurring by a …
Number of citations: 12 www.jstage.jst.go.jp
M Zhu, K Fujita, R Yamaguchi - The Journal of Organic Chemistry, 2012 - ACS Publications
A simple and convenient CuI/2-pyridonate catalytic system for the oxidative amidation of aldehydes with secondary amines has been developed. With this system, a variety of useful …
Number of citations: 84 pubs.acs.org
S Teramoto, M Tanaka, H Shimizu… - Journal of medicinal …, 2003 - ACS Publications
A series of 6-(4-amino-1-piperidinyl)carbonyl-2(1H)-quinolinones, and their open form derivatives, were synthesized and evaluated for their ability to stimulate femoral artery blood flow (…
Number of citations: 14 pubs.acs.org
T Seitz, J Baudoux, H Bekolo, D Cahard… - Tetrahedron, 2006 - Elsevier
Enantioenriched pipecolic esters were prepared in good yields in the decarboxylation, at room temperature, of N-protected piperidinohemimalonates catalyzed by cinchona alkaloids. …
Number of citations: 51 www.sciencedirect.com
Y Zhang - 2020 - repository.uantwerpen.be
Currently, there is a strong demand for the development of sustainable chemistry by reducing hazardous substances and using less energy during the process. Hence,‘Green Chemistry’…
Number of citations: 4 repository.uantwerpen.be
M Bilska-Markowska, A Szwajca, B Marciniak - Journal of Fluorine …, 2019 - Elsevier
Carbohydrates are now recognized as important players in many areas of research. The aim of this review is to point out the achievements in the field of fluorinated and fluoroalkylated …
Number of citations: 22 www.sciencedirect.com
E Vardelle, A Martin-Mingot… - The Journal of …, 2009 - ACS Publications
The novel cyclization/fluorination reaction of N-dienes in superacid was extended to substituted substrates. The influence of the substitution on superelectrophilic character of dicationic …
Number of citations: 17 pubs.acs.org

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